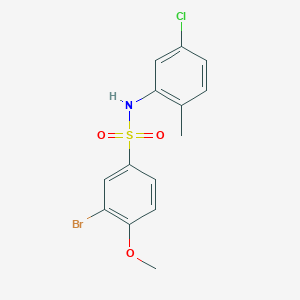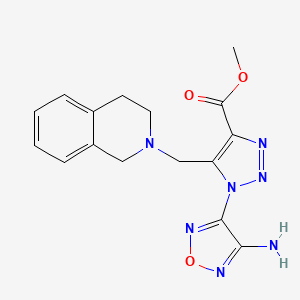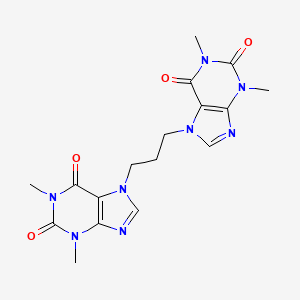
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
描述
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), also known as PDD, is a purine derivative that has been widely studied for its potential applications in various fields. PDD is a symmetric molecule that contains two purine rings connected by a 1,3-propanediyl linker. It has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease. 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has also been shown to possess antifungal activity, making it a potential candidate for the treatment of fungal infections.
实验室实验的优点和局限性
One of the main advantages of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is its broad range of biological activities, which makes it a versatile molecule for use in various research applications. However, one limitation of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) can be toxic at high concentrations, which must be taken into consideration when designing experiments.
未来方向
There are several potential future directions for research involving 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione). One area of interest is the development of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)-based drugs for the treatment of cancer and viral infections. Another potential area of research is the development of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)-based materials for use in electronics and energy storage devices. Finally, further studies are needed to fully elucidate the mechanism of action of 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) and to identify potential new targets for therapeutic intervention.
科学研究应用
7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess antitumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential antiviral agent against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, 7,7'-(1,3-propanediyl)bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
7-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O4/c1-20-12-10(14(26)22(3)16(20)28)24(8-18-12)6-5-7-25-9-19-13-11(25)15(27)23(4)17(29)21(13)2/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRIAKPKBNRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3C=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151140 | |
| Record name | 7,7′-(1,3-Propanediyl)bis[3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98408-18-5 | |
| Record name | 7,7′-(1,3-Propanediyl)bis[3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98408-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7′-(1,3-Propanediyl)bis[3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3605684.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)

![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3605728.png)
![3-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B3605735.png)
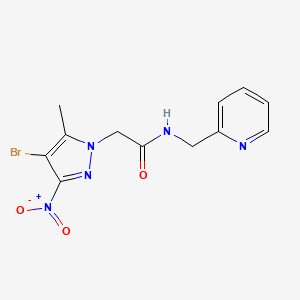
![N-isopropyl-2-(4-isopropylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3605750.png)
![N-[4-(aminosulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3605755.png)
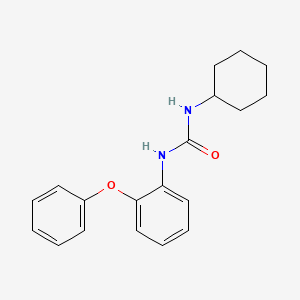
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3605781.png)
